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Compound of Interest

Compound Name:
pyridine-2-carboxylic acid

hydrazide

CAS No.: 1452-57-9

Cat. No.: B1149169 Get Quote

Introduction & Chemical Background
Picolinohydrazide (PHz), also known as pyridine-2-carbohydrazide, is a versatile N,O-donor

ligand used extensively in the development of metallodrugs and catalytic frameworks.[1][2] Its

structural significance lies in its ability to chelate transition metals (Cu, Ni, Co, Zn, Mn) through

multiple coordination modes, modulated by the reaction pH and the metal's electronic

requirements.

Ligand Properties and Tautomerism
The coordination chemistry of PHz is governed by its keto-enol tautomerism.

Neutral Form (Keto): Predominates in neutral/acidic media.[1] Coordinates as a bidentate

neutral ligand via the pyridine nitrogen (

) and the carbonyl oxygen (

).

Anionic Form (Enol): Predominates in basic media (e.g., presence of ngcontent-ng-
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). Deprotonation of the enolic hydroxyl group leads to a monoanionic bidentate ligand,
coordinating via

and the enolate oxygen (

).

Strategic Importance
Medicinal Chemistry: Cu(II) and Co(II) complexes of PHz derivatives exhibit potent anti-

tuberculosis (anti-TB) and anticancer activities, often exceeding the efficacy of the free ligand

due to enhanced lipophilicity and DNA binding affinity.[1]

Catalysis: Zn(II) and Mn(II) complexes serve as Lewis acid catalysts in hydrosilylation and

oxidation reactions.[1]

Experimental Protocols
Safety & Pre-requisites

Hazards: Picolinohydrazide is an irritant.[1] Transition metal salts (especially Ni, Co) are

potential sensitizers and carcinogens. Perform all reactions in a fume hood.

Solvents: Use analytical grade Ethanol (EtOH) or Methanol (MeOH).[1] Dry solvents are

recommended for moisture-sensitive variations.

Protocol A: Direct Synthesis of Parent Complexes
This protocol targets the direct coordination of the unmodified hydrazide to metal salts

(Chlorides, Nitrates, Acetates).[1]

Target Species:

(M = Cu, Zn; usually 1:1 or 1:2 depending on conditions)

ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(M = Ni, Co; Octahedral bis-chelate)

Step-by-Step Workflow:
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Ligand Solution: Dissolve 1.0 mmol (0.137 g) of picolinohydrazide in 10 mL of hot absolute

ethanol. Stir until clear.

Metal Solution: Dissolve 1.0 mmol (for 1:1 complexes) or 0.5 mmol (for 1:2 complexes) of the

metal salt (e.g.,

,

) in 10 mL of ethanol.

Complexation: Add the metal solution dropwise to the hot ligand solution under continuous

stirring.

Observation: Immediate color change is expected (e.g., Blue

Green for Cu, Pink

Orange/Brown for Co).

Reflux: Heat the mixture at reflux (

C) for 3–4 hours.

Critical Control Point: If synthesizing the neutral complex, do not add base.[1] If targeting

the deprotonated species

, add 1.0 mmol of Sodium Acetate or 3-4 drops of Triethylamine prior to reflux.

Isolation:

Cool the reaction mixture to room temperature, then refrigerate at

C overnight to maximize precipitation.

Filter the solid precipitate under vacuum.

Purification: Wash the precipitate with:

Cold Ethanol (
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mL) to remove unreacted ligand.

Diethyl Ether (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline

ng-star-inserted">

mL) to remove moisture.

Dry in a vacuum desiccator over ngcontent-ng-c3932382896="" _nghost-ng-

c1874552323="" class="inline ng-star-inserted">

or

.

Protocol B: Synthesis of Schiff Base Derivatives (In-
Situ)
Most "picolinohydrazide complexes" in drug development are actually hydrazone complexes

derived from the condensation of PHz with an aldehyde.[1]

Workflow:

Condensation: Mix 1.0 mmol PHz and 1.0 mmol Aldehyde (e.g., benzaldehyde,

salicylaldehyde) in 15 mL Ethanol. Reflux for 2 hours (catalyzed by 2 drops of glacial acetic

acid) to form the Schiff base ligand (

).

Metallation: Add 1.0 mmol Metal Salt directly to the hot Schiff base solution.

Reflux: Continue refluxing for 3–6 hours.

Isolation: Follow the filtration and washing steps as in Protocol A.

Visualization of Workflows & Mechanisms
Diagram 1: Synthesis Logic & Coordination Modes
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Reaction Conditions

Picolinohydrazide
(C6H7N3O)

Neutral pH
(EtOH Reflux)

Basic pH
(Et3N / NaOAc)

+ Aldehyde
(Condensation)

Neutral Complex
[M(PHz)n]X2

(Keto Mode: N,O)
+ Metal Salt

Inner Complex
[M(PHz-H)n]

(Enol Mode: N,O-)

+ Metal Salt
Deprotonation

Schiff Base Complex
[M(L_SB)]

(Tridentate N,N,O)

+ Metal Salt
In-situ

Click to download full resolution via product page

Caption: Decision tree for synthesizing neutral, deprotonated, or Schiff base complexes of

picolinohydrazide.

Characterization & Validation
To ensure scientific integrity, the synthesized complexes must be validated using the following

markers.

Infrared Spectroscopy (FT-IR)
This is the primary tool for confirming coordination mode.
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Functional Group

Free Ligand
(ngcontent-ng-
c3932382896=""
_nghost-ng-
c1874552323=""
class="inline ng-
star-inserted">

)

Complex (Shift) Interpretation

Amide I 1660–1690 1600–1640

Red shift indicates

coordination via

Carbonyl Oxygen (

).

ngcontent-ng-

c3932382896=""

_nghost-ng-

c1874552323=""

class="inline ng-star-

inserted">

Pyridine

1580–1590 1590–1610

Blue shift indicates

coordination via

Pyridine Nitrogen (

).

ngcontent-ng-

c3932382896=""

_nghost-ng-

c1874552323=""

class="inline ng-star-

inserted">

3200–3300 Unchanged/Shifted

Remains if neutral;

disappears if

deprotonated (enol

form).

ngcontent-ng-

c3932382896=""

_nghost-ng-

c1874552323=""

class="inline ng-star-

inserted">

Enolic

Absent 1200–1300

Appearance confirms

deprotonated enolate

coordination.
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ngcontent-ng-

c3932382896=""

_nghost-ng-

c1874552323=""

class="inline ng-star-

inserted">

Absent 400–600

Confirmation of Metal-

Ligand bond

formation.

Electronic Spectroscopy (UV-Vis) & Geometry[1]
Cu(II): Broad band at 600–700 nm suggests Distorted Octahedral or Square Planar

geometry (Jahn-Teller distortion).

Co(II): Multiple bands (d-d transitions) around 500–600 nm and 1000 nm indicate Octahedral

geometry (high spin).[1]

Ni(II): Three spin-allowed transitions typically observed for Octahedral geometry (ngcontent-

ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

, etc.).

Molar Conductivity
Dissolve complex in DMF or DMSO (ngcontent-ng-c3932382896="" _nghost-ng-

c1874552323="" class="inline ng-star-inserted">

M).

Neutral Complexes (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323=""

class="inline ng-star-inserted">

): Low conductivity (< 30

)

Non-electrolyte (Cl is coordinated).

Ionic Complexes (
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): High conductivity (70–90

)

1:2 Electrolyte (Cl is outer sphere).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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